2-[[4-(Butylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one
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Description
Synthesis Analysis
Quinazolinones can be synthesized by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The chemical structure of quinazolinones includes a benzene ring fused with 2-pyrimidinone . Quinazolinones are considered as noteworthy chemical for the synthesis of diverse physiological significance and pharmacological utilized molecules .Chemical Reactions Analysis
Quinazolinones have received significant attention due to their widely and distinct biopharmaceutical activities . They are considered as noteworthy chemical for the synthesis of diverse physiological significance and pharmacological utilized molecules .Scientific Research Applications
Synthesis and Application in Anti-Inflammatory Drugs
Quinazolin-4-one derivatives, including variants structurally related to 2-[[4-(Butylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one, have been synthesized and demonstrated significant anti-inflammatory activity. These compounds showed inhibition of edema in a dose-dependent manner, highlighting their potential in developing new anti-inflammatory drugs (Kumar & Rajput, 2009).
Role in Synthesis of Quinazolin-4(3H)-ones
The synthesis of quinazolin-4(3H)-ones, a key step in creating compounds like this compound, has been explored, providing valuable insights into the synthetic pathways for such compounds. These synthetic methods are fundamental to the creation of various quinazoline-based pharmaceuticals (Li et al., 2013).
Potential in Treating Atrial Fibrillation
Some quinazolin-4-one derivatives have shown promise in treating atrial fibrillation due to their ability to inhibit IKur currents. Optimization of these compounds has led to the development of candidates with significant effects in pharmacodynamic models and acceptable pharmacokinetic profiles (Gunaga et al., 2017).
Anticancer and Antimicrobial Properties
Certain quinazolin-4-one derivatives, related to the compound , have been synthesized and evaluated for their anti-proliferative properties against cancer cell lines, indicating potential use in cancer treatment. Additionally, these compounds have been studied for antimicrobial properties, which could lead to new therapies for infectious diseases (Mulakayala et al., 2012).
Application in Immunotropic Activities
Research on quinazoline derivatives, similar to the compound of interest, has shown that they can modulate immune responses. These compounds have demonstrated a corrective action on proliferation processes in immunocompetent organs, which could be significant in developing treatments for immune-related conditions (Tsibizova et al., 2021).
Properties
IUPAC Name |
2-[[4-(butylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5OS/c1-2-3-10-23-20-16-6-4-5-7-17(16)25-21(26-20)29-13-15-11-19(28)27-12-14(22)8-9-18(27)24-15/h4-9,11-12H,2-3,10,13H2,1H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKUHAJSIDAVEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC(=O)N4C=C(C=CC4=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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